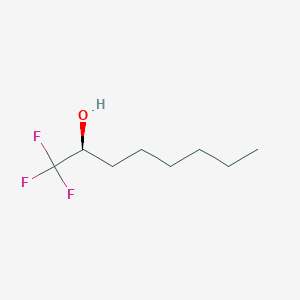

(S)-1,1,1-Trifluorooctan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426466 | |

| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129443-08-9 | |

| Record name | (2S)-1,1,1-Trifluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of Fluorinated Chiral Alcohols

An In-Depth Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine into organic molecules offers a powerful tool to modulate physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this functionality is positioned adjacent to a stereogenic center, as in this compound, it creates a chiral building block of considerable value. This guide provides a comprehensive overview of this specific chiral fluorinated alcohol, from its fundamental properties and synthesis to its application as a sophisticated synthon in advanced chemical manufacturing. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—providing the causal logic behind the protocols and the scientific rationale for its utility.

Core Physicochemical & Structural Characteristics

This compound is a chiral secondary alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group on the stereogenic C2 carbon of an octane backbone.[2] This unique structure imparts a combination of properties that make it a valuable intermediate. The potent electron-withdrawing nature of the CF3 group renders the adjacent hydroxyl proton more acidic compared to its non-fluorinated analog, octan-2-ol.[3] This electronic effect influences its reactivity and hydrogen-bonding capabilities.

| Property | Value | Source |

| IUPAC Name | (2S)-1,1,1-Trifluorooctan-2-ol | [3] |

| CAS Number | 129443-08-9 | [4][5] |

| Molecular Formula | C8H15F3O | [3][4] |

| Molecular Weight | 184.20 g/mol | [2][4][6] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥95% | |

| Storage Conditions | Sealed in dry, 2-8°C | |

| InChI Key | INAIBHXNHIEDAM-ZETCQYMHSA-N |

Synthesis and Enantiomeric Resolution: A Two-Stage Approach

Obtaining enantiomerically pure this compound is paramount for its applications in stereoselective synthesis. A common and industrially viable strategy involves an initial non-selective synthesis to produce the racemic mixture, followed by a highly selective enzymatic kinetic resolution (EKR) to isolate the desired (S)-enantiomer.

Diagram: Synthesis and Resolution Workflow

Caption: Workflow for the production of this compound.

Protocol: Synthesis of Racemic 1,1,1-Trifluorooctan-2-ol

This protocol describes a standard Grignard reaction, a robust method for forming carbon-carbon bonds.

-

Rationale: The Grignard reagent (hexylmagnesium bromide) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is stable under these conditions, making this a reliable route to the desired carbon skeleton.[3]

-

Methodology:

-

Reagent Preparation: Prepare hexylmagnesium bromide by reacting hexyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: To a cooled (0°C) solution of ethyl trifluoroacetate in anhydrous diethyl ether, add the prepared Grignard reagent dropwise while maintaining the temperature.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction is then carefully quenched by slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield racemic 1,1,1-trifluorooctan-2-ol.

-

Protocol: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful green chemistry technique for separating enantiomers. It leverages the stereoselectivity of enzymes to modify one enantiomer while leaving the other untouched.[3]

-

Rationale & Causality: Lipases, such as Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL), are highly effective for this transformation.[3] In a non-aqueous solvent, the enzyme's active site can readily differentiate between the two enantiomers of the alcohol. It preferentially catalyzes the acylation (esterification) of the (R)-enantiomer, converting it to an ester. The (S)-enantiomer is a poor substrate for the enzyme and remains largely unreacted. The significant difference in polarity between the resulting (R)-ester and the unreacted (S)-alcohol allows for their easy separation via standard chromatography.

-

Methodology:

-

Setup: In a flask, dissolve the racemic 1,1,1-trifluorooctan-2-ol in a suitable organic solvent (e.g., hexane or toluene).

-

Reagents: Add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435, which is immobilized CAL-B). Using an immobilized enzyme simplifies catalyst removal post-reaction.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 30-40°C). The progress is monitored by taking aliquots and analyzing them for enantiomeric excess (e.e.) of the starting material and product using chiral HPLC or GC (see Section 3.2).

-

Termination: The reaction is stopped when the e.e. of the remaining (S)-alcohol reaches the desired level (typically >99%), which usually occurs around 50% conversion.

-

Purification: The enzyme is removed by simple filtration. The solvent is evaporated, and the resulting mixture of (S)-alcohol and (R)-ester is separated by silica gel column chromatography.

-

Analytical Characterization and Quality Control

Rigorous analytical validation is critical to confirm the identity, purity, and stereochemical integrity of the final product. A multi-step analytical workflow ensures that the material meets the stringent requirements for use in drug development and other high-purity applications.

Diagram: Analytical QC Workflow

Caption: Self-validating analytical workflow for quality control.

Structural Elucidation (NMR, IR, MS)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a multiplet for the C2 proton (-CHOH), which will be split by the adjacent protons on C3 and show coupling to the three fluorine atoms (quartet of triplets). The long alkyl chain will show characteristic signals between ~0.8-1.6 ppm.

-

¹³C NMR: The carbon bearing the hydroxyl group (C2) will appear as a quartet due to C-F coupling. The C1 carbon (-CF3) will also be a distinct quartet with a large coupling constant.

-

¹⁹F NMR: A single signal is expected, as all three fluorine atoms are chemically equivalent.

-

-

Infrared (IR) Spectroscopy: Key absorbances include a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching peaks around 2850-2960 cm⁻¹, and strong C-F stretching bands typically found in the 1100-1300 cm⁻¹ region.[7][8]

-

Mass Spectrometry (MS): Electron-impact MS would be expected to show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the alkyl chain or fragments containing the trifluoromethyl group.[8]

Protocol: Enantiomeric Purity Determination by Chiral HPLC

This protocol is the definitive test to validate the success of the enzymatic resolution.

-

Rationale: Enantiomers have identical physical properties and cannot be distinguished by achiral chromatography.[9] A chiral stationary phase (CSP) is required. The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times and allowing for their separation and quantification.[10]

-

Methodology:

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective for separating chiral alcohols.

-

Mobile Phase: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol. The ratio is optimized to achieve baseline separation of the two enantiomer peaks.

-

Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase. Also, prepare a standard solution of the racemic mixture to establish the retention times of both the (S) and (R) enantiomers.

-

Analysis: Inject the samples onto the HPLC system equipped with a UV detector (as the compound may lack a strong chromophore, a refractive index detector might be necessary, or derivatization could be employed).

-

Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

-

Applications in Research and Drug Development

The value of this compound lies in its utility as a versatile chiral building block.[2] Its defined stereochemistry can be transferred to more complex molecules, which is a cornerstone of asymmetric synthesis.[3]

-

Chiral Synthon: It serves as a molecular fragment containing a stereocenter that can be incorporated into a larger target molecule, particularly in the synthesis of novel fluorinated drugs and agrochemicals.[2][3] The fluorine atoms can improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[2]

-

Chiral Auxiliary/Ligand: The alcohol functionality can be used to attach the molecule temporarily to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] Alternatively, it can be incorporated into a larger ligand structure for use in asymmetric metal catalysis.[3]

-

Chiral Solvating Agent: Due to its chirality and hydrogen-bonding ability, it has potential as a chiral solvating agent to differentiate between enantiomers in solution, which is useful in NMR studies and certain enantioselective reactions.[2]

-

Advanced Materials: A prominent application is in the synthesis of chiral dopants for liquid crystals. For instance, (S,S)-bis-(1,1,1-trifluorooct-2-yl)-4,4''-terphenyldicarboxylate, derived from this alcohol, has been shown to be a chiral dopant with a very high twisting power for inducing helical structures in liquid crystal displays.[3]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar fluorinated alcohols (e.g., 1,1,1-trifluoro-2-propanol) can be used to infer its likely hazard profile.[11][12]

-

Primary Hazards:

-

Flammability: Likely a flammable or combustible liquid.[13] Keep away from heat, sparks, open flames, and other ignition sources.[13][14][15] Use explosion-proof equipment and take precautionary measures against static discharge.[13][14][15]

-

Health Hazards: May cause skin and serious eye irritation.[13] May be harmful if inhaled or swallowed.[13]

-

-

Handling Procedures:

-

Storage:

-

Disposal:

References

-

1,1,1-Trifluorononan-2-ol | C9H17F3O | CID 3826802 - PubChem. [Link]

-

(S)-1,1,1-TRIFLUORO-2-PROPANOL - ChemBK. (2024-04-09). [Link]

- Method for industrially producing (s)

-

1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem. [Link]

-

a) ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol at a π/2... - ResearchGate. [Link]

-

Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC - NIH. [Link]

-

Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy - YouTube. (2023-04-17). [Link]

-

NMR & IR Analysis for Chemists | PDF | Nuclear Magnetic Resonance Spectroscopy - Scribd. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 129443-08-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 129443-08-9 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. scribd.com [scribd.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. skpharmteco.com [skpharmteco.com]

- 10. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,1,1-三氟-2-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1,1,1-Trifluoro-2-propanol | C3H5F3O | CID 9774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol for Advanced Research and Pharmaceutical Development

This guide provides an in-depth exploration of (S)-1,1,1-Trifluorooctan-2-ol, a chiral fluorinated alcohol of significant interest in modern organic synthesis and pharmaceutical development. We will move beyond basic data to discuss the strategic rationale for its use, detailed synthetic and analytical protocols, and its role as a sophisticated tool for researchers.

Core Compound Identification and Properties

This compound is a chiral alcohol distinguished by a trifluoromethyl group at the C1 position and a hydroxyl group at the C2 stereocenter.[1] This specific arrangement of functional groups imparts unique chemical and physical properties that are highly valuable in specialized applications.

| Property | Value | Source |

| CAS Number | 129443-08-9 | [1][2] |

| Molecular Formula | C₈H₁₅F₃O | [1] |

| Molecular Weight | 184.20 g/mol | [1][3] |

| IUPAC Name | (2S)-1,1,1-trifluorooctan-2-ol | [1] |

| Synonyms | (2S)-1,1,1-trifluoro-2-octanol | [3] |

| Physical Form | Liquid | |

| Typical Purity | ≥95% | |

| Storage | Sealed in a dry environment at 2-8°C |

The Strategic Importance of the Trifluoromethyl Group in Drug Development

The presence of the trifluoromethyl (-CF₃) group is not a trivial substitution; it is a strategic design choice in medicinal chemistry. Understanding its impact is crucial to appreciating the value of building blocks like this compound.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase a drug's half-life and bioavailability.[4][5]

-

Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its biological target.[1][6]

-

Binding Affinity: The high electronegativity of fluorine atoms can alter the electronic profile of a molecule, leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with target proteins.[5]

The combination of a stereochemically defined alcohol and a metabolically robust, lipophilic group makes this compound a "privileged" scaffold in the synthesis of novel therapeutics.[6][7]

Synthesis and Stereochemical Control: Accessing Enantiopurity

Obtaining enantiomerically pure this compound is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[7] Two primary strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.

Pathway 1: Racemic Synthesis followed by Enzymatic Resolution

A common and practical approach begins with a non-stereoselective synthesis to produce a racemic mixture of 1,1,1-trifluorooctan-2-ol. The Grignard reaction is a classic and effective method for this initial step.[2] The true elegance of this pathway lies in the subsequent separation of the enantiomers using enzymatic kinetic resolution (EKR).

Causality of EKR: This technique leverages the high stereoselectivity of enzymes, typically lipases, which will preferentially catalyze a reaction (e.g., acylation) on one enantiomer much faster than the other. This difference in reaction rate allows for the effective separation of the fast-reacting enantiomer (now in its acylated form) from the slow-reacting or non-reacting enantiomer. Lipases from Candida antarctica (CAL-B) or Pseudomonas cepacia (PCL) are frequently employed for resolving chiral alcohols.[2]

Pathway 2: Asymmetric Synthesis

Directly synthesizing the desired (S)-enantiomer is a more elegant and often more efficient strategy. The most common method is the asymmetric reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one. This is typically achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, which facilitates the delivery of a hydride from a reducing agent (e.g., H₂) to one face of the ketone, preferentially forming the (S)-alcohol.[6]

Synthetic Workflow Visualization

The following diagram illustrates the two primary synthetic pathways to access the target compound.

Caption: Key synthetic routes to this compound.

Experimental Protocol: Enzymatic Kinetic Resolution (EKR)

This protocol describes a self-validating system for resolving racemic 1,1,1-trifluorooctan-2-ol. The progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

-

System Setup: To a solution of racemic 1,1,1-trifluorooctan-2-ol (1.0 eq) in a suitable organic solvent (e.g., toluene or hexane), add an acyl donor such as vinyl acetate (1.0 eq).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), typically at 1-10% w/w relative to the substrate.

-

Incubation: Gently agitate the mixture at a controlled temperature (e.g., 30-40°C).

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture. Filter off the enzyme and analyze the supernatant by chiral chromatography to determine the conversion and the e.e. of the substrate and product.

-

Termination: The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining (S)-alcohol and the acylated (R)-alcohol.

-

Workup and Purification: Once the desired conversion is reached, filter off the enzyme (which can often be recycled). The resulting mixture can be separated by column chromatography to isolate the pure this compound from the (R)-ester.

Core Applications in Research

Beyond its role as a synthetic intermediate, this compound serves as a powerful analytical tool.

-

Chiral Building Block: Its primary application is as a starting material for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][6] Its defined stereocenter can be carried through multi-step syntheses to control the final stereochemistry of the target molecule.

-

Chiral Solvating Agent: Due to its ability to form hydrogen bonds and its inherent chirality, it can be used as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] It interacts diastereomerically with the enantiomers of another chiral compound, causing their NMR signals to be chemically shifted to different degrees, allowing for the determination of enantiomeric purity.[1]

Analytical Protocol: Determination of Enantiomeric Purity via NMR

The use of a chiral derivatizing agent (CDA) is a robust method for determining enantiomeric purity. Mosher's acid chloride ((R)-MTPA-Cl) is a classic and reliable CDA for chiral alcohols.[2]

Mechanism: The chiral alcohol reacts with the enantiomerically pure Mosher's acid chloride to form a mixture of diastereomeric esters. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original alcohol can be precisely calculated.[2]

Caption: Workflow for e.e. determination using Mosher's acid.

-

Sample Preparation: In an NMR tube, dissolve a small, accurately weighed amount of the this compound sample (containing any potential (R)-enantiomer impurity) in a deuterated solvent (e.g., CDCl₃). Add a small amount of a base, such as pyridine.

-

Derivatization: Add a slight excess (e.g., 1.1 eq) of (R)-MTPA-Cl (Mosher's acid chloride) to the NMR tube.

-

Reaction: Cap the tube and gently mix. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).

-

NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum. The ¹⁹F NMR is often preferred as the signals from the -CF₃ groups are typically in a clean region of the spectrum and are very sensitive to the diastereomeric environment.

-

Data Analysis: Identify the distinct signals corresponding to the (S,R)- and (R,R)-Mosher's esters. Carefully integrate these signals. The enantiomeric excess (% e.e.) is calculated as: [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100.

Safety and Handling

As a laboratory chemical, this compound requires standard precautions.

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid)

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid contact with skin, eyes, and clothing. Store in a cool, dry place away from ignition sources.

Conclusion

This compound is more than just a chemical reagent; it is a precision tool for constructing and analyzing chiral molecules. Its unique combination of a defined stereocenter and a trifluoromethyl group provides chemists and drug development professionals with a valuable building block for creating next-generation therapeutics with enhanced metabolic stability and potency. A thorough understanding of its synthesis, analysis, and strategic application is essential for leveraging its full potential in the research and development landscape.

References

-

O'Hagan, D. (2023). Future challenges and opportunities with fluorine in drugs?. Communications Chemistry. Available at: [Link]

-

Daniels, J. S., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]

-

Juergens, T., et al. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 129443-08-9 [sigmaaldrich.cn]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1,1,1-Trifluorooctan-2-ol: A Technical Guide to its Synthesis, Properties, and Applications

Abstract

This in-depth technical guide provides a comprehensive overview of (S)-1,1,1-Trifluorooctan-2-ol, a chiral fluorinated alcohol of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a trifluoromethyl group adjacent to a stereocenter imparts unique physicochemical and biological properties, making this molecule a valuable chiral building block in the synthesis of complex pharmaceuticals and advanced materials. This guide delves into the historical context of its synthetic accessibility, details the state-of-the-art enantioselective synthetic methodologies, particularly the Corey-Bakshi-Shibata (CBS) reduction, and explores its applications. Detailed experimental protocols, mechanistic insights, and data are presented to provide a practical resource for the scientific community.

Introduction: The Rise of Chiral Fluorinated Alcohols in Medicinal Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a key structural motif in modern medicinal chemistry, known to enhance metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target. When a trifluoromethyl group is positioned adjacent to a stereogenic center, as in this compound, it creates a chiral building block with significant potential for creating new therapeutics with improved efficacy and safety profiles. It is well-established that the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making the ability to synthesize enantiomerically pure compounds paramount.[1]

This compound and its congeners are therefore highly sought-after intermediates in the synthesis of novel pharmaceuticals and agrochemicals.[2][3] Their utility also extends to materials science, where the unique properties imparted by the fluorinated chiral center can be exploited in the design of advanced materials such as liquid crystals.[2]

Discovery and History: A Tale of Enabling Methodologies

The history of this compound is not marked by a singular moment of discovery, but rather by the gradual development of powerful synthetic methodologies that made its enantioselective synthesis feasible and scalable. The true innovation lies in the field of asymmetric catalysis, which provided the tools to control the stereochemistry of the alcohol.

Prior to the advent of efficient asymmetric reduction methods, the synthesis of chiral alcohols was often reliant on chiral pool starting materials or resolution of racemic mixtures, processes that can be inefficient and costly. The landscape began to change significantly in the latter half of the 20th century with the development of catalytic asymmetric reductions.

A pivotal moment in this field was the development of the Corey-Itsuno reduction , also known as the Corey-Bakshi-Shibata (CBS) reduction . This highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst and a borane reducing agent revolutionized asymmetric synthesis.[4] The predictability, high enantiomeric excess (often >95% ee), and broad substrate scope of the CBS reduction made it an ideal choice for the synthesis of chiral trifluoromethylated alcohols like this compound.[4] The significance of this work was recognized, in part, by the awarding of the Nobel Prize in Chemistry to E.J. Corey in 1990 for his development of the theory and methodology of organic synthesis.

Thus, the "discovery" of this compound as a readily accessible chiral building block is intrinsically linked to the pioneering work of Corey, Bakshi, and Shibata. Their development of the CBS reduction transformed this and other similar molecules from synthetic curiosities into valuable tools for chemists.

Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The most reliable and widely used method for the enantioselective synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone, 1,1,1-trifluorooctan-2-one.

The Precursor: 1,1,1-Trifluorooctan-2-one

The starting material for the CBS reduction is 1,1,1-trifluorooctan-2-one. This ketone can be prepared through various established synthetic routes, with a common method being the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a trifluoroacetylating agent like ethyl trifluoroacetate.

The CBS Reduction: Mechanism and Stereochemical Control

The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol. The currently accepted mechanism involves the following key steps:[5]

-

Coordination: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.

-

Ketone Binding: The more Lewis acidic endocyclic boron atom of the catalyst-borane complex coordinates to the carbonyl oxygen of the ketone. This coordination occurs preferentially from the sterically less hindered face of the ketone.

-

Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon occurs via a six-membered, chair-like transition state. The stereochemistry of the chiral catalyst dictates the facial selectivity of the hydride attack, leading to the formation of one enantiomer of the alcohol in high excess.

-

Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. A final workup step hydrolyzes the alkoxyborane to yield the desired chiral alcohol.

The stereochemical outcome is highly predictable. For the synthesis of this compound, the (R)-CBS catalyst is typically employed.

Diagram 1: The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

A simplified representation of the catalytic cycle for the CBS reduction.

Experimental Protocol: Synthesis of this compound via CBS Reduction

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and scale. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

1,1,1-Trifluorooctan-2-one

-

(R)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-tetrahydrofuran complex (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) and anhydrous THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Borane Addition: Slowly add borane-THF complex (0.6 eq.) to the stirred solution, maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C.

-

Ketone Addition: Dissolve 1,1,1-trifluorooctan-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, slowly and carefully add methanol dropwise at 0 °C to quench the excess borane. Vigorous gas evolution will be observed.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x volume).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford this compound as a colorless liquid.

-

Chiral Analysis: The enantiomeric excess (ee) of the product should be determined by chiral GC or HPLC analysis.

Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with properties that make it a useful synthetic intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₅F₃O |

| Molecular Weight | 184.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 165-175 °C at 760 mmHg |

| Density | Estimated 1.0-1.1 g/cm³ at 20 °C |

| Storage Temperature | 2-8 °C, sealed in a dry environment[6] |

Note: Exact boiling point and density values may vary depending on the source and purity.

Spectroscopic Characterization

-

¹H NMR: The proton spectrum would be characterized by a complex multiplet for the proton on the carbon bearing the hydroxyl group (C2-H), which would be coupled to the protons on the adjacent methylene group (C3-H₂) and the three fluorine atoms. The remaining alkyl chain protons would appear as multiplets in the upfield region. The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon spectrum would show a quartet for the trifluoromethyl carbon (C1) due to coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C2) would also exhibit coupling to the fluorine atoms. The remaining six carbons of the octyl chain would appear as distinct signals in the aliphatic region.

-

¹⁹F NMR: The fluorine spectrum would show a single signal, likely a doublet due to coupling with the C2 proton, for the three equivalent fluorine atoms of the trifluoromethyl group.[7]

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical research and development.

Chiral Building Block in Pharmaceutical Synthesis

The primary application of this compound is as a chiral building block for the synthesis of more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2] The trifluoromethyl group can enhance the metabolic stability and binding affinity of a drug candidate, while the defined stereochemistry at the C2 position is crucial for specific interactions with biological targets.[1] The hydroxyl group serves as a convenient handle for further chemical transformations, allowing for the incorporation of this chiral motif into a wide range of molecular scaffolds.[8]

Chiral Solvating Agent

Due to its chirality and the ability of the hydroxyl group to participate in hydrogen bonding, this compound can be used as a chiral solvating agent.[2] In this capacity, it can be used to differentiate between the enantiomers of other chiral molecules in solution, which is useful in NMR studies for determining enantiomeric purity.

Precursor for Advanced Materials

The combination of a chiral center, a fluorinated group, and an alkyl chain makes this compound an interesting precursor for the synthesis of advanced materials, such as chiral liquid crystals.[2] The incorporation of this molecule into larger structures can influence the macroscopic properties of the material, leading to unique optical and electronic behaviors.

Conclusion

This compound stands as a testament to the power of modern asymmetric synthesis. While its "discovery" is more of an evolutionary tale rooted in the development of groundbreaking catalytic methods like the CBS reduction, its importance as a chiral building block is undeniable. The strategic placement of a trifluoromethyl group adjacent to a stereogenic alcohol provides chemists with a valuable tool for the synthesis of next-generation pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of empowering researchers to leverage the unique attributes of this versatile molecule in their own work.

References

- This compound - Smolecule. (2023, August 15).

- This compound - Benchchem.

- Supporting Information - The Royal Society of Chemistry.

- (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem.

- Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC - PubMed Central. (2025, November 27).

- Corey-Bakshi-Shibata Reduction - Alfa Chemistry.

- 1H, 19F, and 13C Analysis in Under Two Minutes - AZoM. (2019, October 22).

- Enantioselective Synthesis of Chiral Organofluorine Compounds: Alcohol-Mediated Hydrogen Transfer for Catalytic Carbonyl Reductive Coupling | Organic Process Research & Development - ACS Publications.

- Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal.

- Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group. (2016, March 11).

- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - NIH.

- Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. (2021, April 30).

- Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry.

- Enantioselective Electrophilic Fluorination: The Complete Story | Request PDF.

- 19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022, March 30).

- Enantioselective Organocatalytic α-Fluorination of Aldehydes - ACS Publications.

- How do I know if my unknown contains a fluorine atom(s)? … Part 4 - ACD/Labs.

- EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents.

- This compound | 129443-08-9 - Sigma-Aldrich.

- Fluorine NMR.

- (R)-(+)-1,1,1-TRIFLUOROOCTAN-2-OL - ChemicalBook.

- Physicochemical Properties of Ionic Liquids [C3py][NTf2] and [C6py][NTf2] | Request PDF. (2025, August 10).

- Sodium Fluoride | NaF | CID 5235 - PubChem.

- 420-46-2 CAS MSDS (1,1,1-Trifluoroethane) Melting Point Boiling Point Density CAS Chemical Properties - ChemicalBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 129443-08-9 [smolecule.com]

- 3. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. This compound | 129443-08-9 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (S)-1,1,1-Trifluorooctan-2-ol: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of innovation. The trifluoromethyl group (-CF₃), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When this potent functional group is positioned adjacent to a stereogenic center, as it is in (S)-1,1,1-Trifluorooctan-2-ol, the resulting chiral fluorinated alcohol becomes an exceptionally valuable building block.[1]

This guide provides an in-depth technical overview of this compound, a molecule distinguished by its C8 alkyl chain, a hydroxyl group at the C2 position, and a trifluoromethyl group at C1.[2] We will explore its core physical and chemical properties, detail authoritative methods for its enantioselective synthesis, and discuss its critical applications as a chiral synthon in drug development and advanced materials.[2][3] This document is intended for researchers, chemists, and professionals in drug development who seek to leverage the unique attributes of this fluorinated chiral alcohol in their work.

Physicochemical and Spectroscopic Profile

The unique arrangement of a lipophilic alkyl chain, a polar hydroxyl group, and a highly electronegative trifluoromethyl group gives this compound a distinct set of properties.

General and Physical Properties

The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its reactivity and physical characteristics compared to its non-fluorinated analog, octan-2-ol.[2]

| Property | Value / Description | Source |

| IUPAC Name | (2S)-1,1,1-Trifluorooctan-2-ol | |

| CAS Number | 129443-08-9 | |

| Molecular Formula | C₈H₁₅F₃O | [2][4] |

| Molecular Weight | 184.20 g/mol | [2][4] |

| Physical Form | Liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions | |

| InChI Key | INAIBHXNHIEDAM-ZETCQYMHSA-N |

Molecular Structure

The structure features a stereogenic center at the C2 carbon, bonded to the hydroxyl group. The "(S)" designation defines the absolute configuration at this center.

Caption: Primary synthetic routes to enantiomerically pure this compound.

Protocol: Asymmetric Reduction of 1,1,1-Trifluorooctan-2-one

This is often the most direct and efficient method. It relies on a catalyst or enzyme that preferentially generates one enantiomer. Biocatalytic reductions are particularly effective and environmentally benign. [3]

-

Principle of Causality : This protocol utilizes a microorganism containing alcohol dehydrogenases. These enzymes possess a chiral active site that binds the prochiral ketone, 1,1,1-trifluorooctan-2-one, in a specific orientation. The hydride transfer from a cofactor (like NADPH) then occurs selectively to one face of the carbonyl, yielding the (S)-alcohol with high enantiomeric excess. [5]A co-substrate like glucose is used to regenerate the expensive cofactor in situ, making the process economically viable. [5]

-

Step-by-Step Methodology :

-

Culture Preparation : Cultivate a suitable microorganism (e.g., Hansenula polymorpha) in a sterile liquid medium at 28-30°C for 24-48 hours until a high cell density is achieved. [6] 2. Reaction Setup : In a bioreactor, create a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the microbial cell suspension and a cofactor regenerating source, such as glucose (e.g., 2% w/v). [6] 3. Substrate Addition : Add the substrate, 1,1,1-trifluorooctan-2-one,[] to the reaction mixture. Critical Step: The ketone can be toxic to cells at high concentrations. Therefore, it should be added portion-wise or via a computer-controlled pump to maintain a low, steady concentration.

-

Reaction Monitoring : Maintain the reaction at a constant temperature (e.g., 30°C) and pH. [5]Monitor the conversion of the ketone to the alcohol using gas chromatography (GC) with a chiral column to simultaneously track conversion and enantiomeric excess (% ee).

-

Workup and Purification : Once the reaction reaches completion (typically >95% conversion), centrifuge the mixture to remove the microbial cells. Extract the aqueous supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification : Purify the crude product by silica gel column chromatography to yield the highly pure this compound.

-

Protocol: Synthesis via Grignard Reaction and Enzymatic Resolution

This two-stage approach first creates a 50:50 racemic mixture of the (R) and (S) enantiomers, which is then separated in a subsequent step. [3]

-

Principle of Causality :

-

Grignard Reaction : This classic carbon-carbon bond-forming reaction is not stereoselective. The planar carbonyl of ethyl trifluoroacetate is attacked by the hexylmagnesium bromide nucleophile from either face with equal probability, resulting in a racemic alcohol. [3] 2. Enzymatic Kinetic Resolution (EKR) : This step leverages the high stereoselectivity of enzymes like lipases. In the presence of an acyl donor (e.g., vinyl acetate), the lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. This results in a mixture of the acylated R-ester and the unreacted S-alcohol, which are now chemically different and can be easily separated by standard chromatography. [3]

-

-

Step-by-Step Methodology :

-

Racemate Synthesis (Grignard) :

-

Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to a stirred solution of hexylmagnesium bromide in diethyl ether at 0°C under an inert atmosphere (e.g., nitrogen).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude racemic 1,1,1-Trifluorooctan-2-ol.

-

-

Enantiomeric Resolution (EKR) :

-

Dissolve the racemic alcohol in an appropriate organic solvent (e.g., toluene).

-

Add an acyl donor, such as vinyl acetate (typically 1.5-2 equivalents).

-

Add the lipase catalyst (e.g., immobilized Candida antarctica lipase B, CAL-B).

-

Stir the suspension at a controlled temperature (e.g., 40°C).

-

Monitor the reaction by chiral GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining (S)-alcohol.

-

Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Remove the solvent under reduced pressure. Purify the resulting mixture of the (R)-ester and (S)-alcohol by column chromatography to isolate the pure this compound.

-

-

Applications in Research and Drug Development

The value of this compound lies in its dual identity as both a chiral and a fluorinated molecule, making it a powerful tool for creating complex, high-value compounds.

Chiral Synthon in Asymmetric Synthesis

As a chiral building block, or synthon, it provides a pre-defined stereocenter that can be incorporated into a larger target molecule. [3]This is fundamental in pharmaceutical development, where often only one enantiomer of a drug is biologically active, while the other may be inactive or even harmful. [1]The trifluoromethyl group enhances its utility by introducing fluorine's beneficial properties from the outset of the synthesis. [1][2]

Enhancing Pharmaceutical Properties

The incorporation of the 1,1,1-trifluoro-2-hydroxyoctyl moiety into a drug candidate can lead to several improvements:

-

Metabolic Stability : The strong carbon-fluorine bonds are resistant to metabolic oxidation, which can increase the half-life of a drug in the body. [1]* Increased Lipophilicity : The CF₃ group is highly lipophilic, which can improve a drug's ability to cross cell membranes and reach its target. [1][2]* Binding Affinity : The highly polarized C-F bonds can engage in favorable interactions (e.g., dipole-dipole, hydrogen bonding) with enzyme active sites, potentially increasing the drug's potency. [1]

Development of Advanced Materials

Beyond pharmaceuticals, this compound serves as a precursor for fluorinated materials. [2]For instance, it has been used to synthesize non-mesogenic chiral dopants with high twisting power for use in liquid crystal displays. [3]The unique combination of chirality and fluorination can be used to create polymers and other materials with tailored thermal stability, hydrophobicity, and optical properties. [2]

Safety, Handling, and Storage

Proper handling of this compound is essential. Based on data for the compound and its close analogs, the following precautions are advised.

-

Hazard Identification :

-

GHS Pictograms : GHS07 (Exclamation Mark) * Hazard Statements : H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Signal Word : Warning * Handling and Personal Protective Equipment (PPE) :

-

Work in a well-ventilated area or a chemical fume hood. [8] * Keep away from heat, sparks, and open flames. [8]Take precautionary measures against static discharge by grounding all equipment. [8] * Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8] * Avoid breathing vapors or mist. [8]* Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [9]Recommended storage is at 2-8°C. * Store away from incompatible materials such as strong oxidizing agents, bases, and metals. [8][10]* Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [8]

-

Conclusion

This compound stands out as a highly valuable and specialized chemical entity. Its unique structure, combining a chiral center with the powerful trifluoromethyl group, makes it an enabling tool for overcoming challenges in stereoselective synthesis. For professionals in drug discovery, it offers a direct route to incorporating a fluorinated chiral motif known to enhance key pharmacological properties. In materials science, it provides a foundation for novel functional materials. As synthetic methodologies continue to advance, the accessibility and application of such sophisticated building blocks will undoubtedly expand, paving the way for the next generation of medicines and advanced materials.

References

-

ChemBK. (2024, April 9). (S)-1,1,1-TRIFLUORO-2-PROPANOL - Physico-chemical Properties. Available at: [Link]

-

PubChem. 1,1,1-Trifluorononan-2-ol. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (EP2511376B1). Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

National Institutes of Health (NIH). (2020). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Available at: [Link]

-

PubChem. 1,1,1-Trifluoro-2-propanol. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (NIH). Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation. Available at: [Link]

-

ResearchGate. ¹H NMR spectrum acquired for 1,1,1‐trifluoropropan‐2‐ol. Available at: [Link]

-

Cheméo. Chemical Properties of 1,1,1-Trifluoro-2-propanol (CAS 374-01-6). Available at: [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Available at: [Link]

-

Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]

-

PubChem. 1,1,1-Trifluorobutan-2-ol. National Center for Biotechnology Information. Available at: [Link]

-

Scribd. NMR & IR Analysis for Chemists. Available at: [Link]

-

University of Colorado Boulder. Characteristic Infrared Absorption Frequencies. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 129443-08-9 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]

- 6. (S)-1,1,1-TRIFLUORO-2-PROPANOL | 3539-97-7 [chemicalbook.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Core Physicochemical Properties of (S)-1,1,1-Trifluorooctan-2-ol: Solubility and Stability for Drug Development Applications

Introduction: The Significance of Chiral Fluorinated Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of a molecule to its biological target. When this functional group is positioned at or near a stereogenic center, as is the case with chiral fluorinated alcohols, it introduces a three-dimensional specificity that is critical for biological activity. (S)-1,1,1-Trifluorooctan-2-ol is a chiral alcohol that embodies these desirable characteristics, featuring a trifluoromethyl group adjacent to a secondary alcohol on an eight-carbon chain[1]. This structure makes it a valuable building block in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of two critical physicochemical parameters of this compound: solubility and stability. Understanding these properties is paramount for researchers, scientists, and drug development professionals to effectively utilize this compound in synthetic protocols, formulation development, and for ensuring the quality and shelf-life of intermediates and final APIs.

I. Solubility Profile of this compound

The solubility of a chiral building block like this compound is a critical determinant of its utility in various synthetic and formulation contexts. The presence of both a polar hydroxyl group and a lipophilic octyl chain, modified by the highly electronegative trifluoromethyl group, results in a nuanced solubility profile. While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the properties of fluorinated alcohols and its structural attributes[2][3].

Qualitative Solubility Assessment

The trifluoromethyl group enhances the lipophilicity of the molecule, while the long carbon chain further contributes to its solubility in non-polar organic solvents[3]. Conversely, the hydroxyl group allows for hydrogen bonding, imparting some solubility in polar protic solvents. Fluorinated alcohols are noted for their strong hydrogen bonding capabilities and high polarity, which can lead to good solubility in a range of solvents[2].

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group allows for hydrogen bonding, but the long, fluorinated alkyl chain limits miscibility with highly polar solvents like water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Good | The overall polarity of the molecule, enhanced by the trifluoromethyl group, suggests good compatibility with polar aprotic solvents. |

| Non-Polar | Hexanes, Toluene | Good to High | The C8 alkyl chain provides significant non-polar character, leading to good solubility in hydrocarbon solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, and the polarity of this compound is well-matched with these solvents. Mixtures of fluorinated alcohols with dichloromethane are commonly used to improve the solubility of reagents[4]. |

| Ethers | Diethyl ether, THF | High | Ethers are excellent solvents for many alcohols, and the combination of polar and non-polar features in the target molecule suggests high solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a solvent of interest.

Methodology: Isothermal Equilibrium Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solute to settle.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of this compound using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or refractive index detector.

-

-

Calculation:

-

Calculate the solubility in units of g/L or mol/L based on the measured concentration and the dilution factor.

-

II. Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter that influences its storage, handling, and use in multi-step syntheses where it may be exposed to various reagents and conditions. Supplier data indicates that the compound should be stored sealed in a dry environment at 2-8°C[5].

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period. It is known that the stability of fluorotelomer alcohols can be compromised under basic conditions, potentially leading to HF elimination[6].

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid or liquid sample to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the sample solution to light according to ICH Q1B guidelines.

-

-

Analysis:

-

At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

-

The analytical method should be capable of separating the intact this compound from any degradation products. Chiral HPLC can be employed to assess if racemization occurs under stress conditions[7].

-

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of similar compounds, the following degradation pathways can be postulated:

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluorooctan-2-one. This transformation is a common reaction for secondary alcohols[8].

-

Elimination (Dehydration): Under strong acidic conditions and heat, dehydration could occur to form trifluorooctene isomers.

-

Base-Induced Elimination: As observed with other fluorinated alcohols, strong basic conditions could promote the elimination of hydrogen fluoride (HF)[6].

-

Atmospheric Degradation: Studies on fluorotelomer alcohols suggest they can degrade in the atmosphere to produce perfluorinated carboxylic acids (PFCAs)[9][10]. While the specific pathway for this compound is not determined, this represents a potential long-term environmental fate.

Table 2: Summary of Predicted Stability for this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely stable at RT, may degrade with heat. | Dehydration products (alkenes). |

| Basic (e.g., 0.1 M NaOH) | Potentially unstable, especially with heat. | Products of HF elimination. |

| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | 1,1,1-Trifluorooctan-2-one. |

| Thermal | Stable at recommended storage (2-8°C). May degrade at high temperatures. | Dehydration or other decomposition products. |

| Photolytic | Expected to be relatively stable, but testing is required. | Photodegradation products (if any) would need to be identified. |

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental designs, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Forced Degradation and Stability Assessment Workflow.

Conclusion and Recommendations

This compound is a chiral building block with significant potential in pharmaceutical synthesis. Its solubility profile suggests good compatibility with a range of common organic solvents, making it versatile for various reaction conditions. However, its stability, particularly under basic conditions, warrants careful consideration during process development and storage.

For optimal use, it is recommended that researchers:

-

Perform quantitative solubility studies in specific solvent systems relevant to their synthetic routes.

-

Conduct forced degradation studies to confirm the stability of the molecule under their specific process conditions.

-

Develop and validate a stability-indicating analytical method early in the development process to monitor the purity of the material and any potential degradation products.

By understanding and managing the solubility and stability of this compound, drug development professionals can effectively leverage its unique properties to create novel and effective pharmaceutical agents.

References

-

MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

MPN: AA000Z2D-250mg. This compound, 95% Purity, C8H15F3O, 250 mg. [Link]

-

ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

-

NIH. Base-Induced Instability of Fluorotelomer Alcohols. [Link]

-

ResearchGate. (PDF) Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]

-

PubMed. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. [Link]

-

PubMed. Biodegradation of fluorinated alkyl substances. [Link]

-

RSC Publishing. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. [Link]

-

ResearchGate. (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. [Link]

-

PubMed. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]

-

NIH. Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Formation with Terminal Ynamides. [Link]

-

ACS Publications. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]

- Google Patents. Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Organic Chemistry Portal. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. [Link]

-

SciSpace. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids. (2004). [Link]

-

PubChem. 1,1,1-Trifluorononan-2-ol. [Link]

-

NIST WebBook. 1,1,1-Trifluoro-2-propanol. [Link]

-

PubMed. Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy this compound | 129443-08-9 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 129443-08-9 [sigmaaldrich.com]

- 6. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Degradation of fluorotelomer alcohols: a likely atmospheric source of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Spectroscopic Data of (S)-1,1,1-Trifluorooctan-2-ol: An In-depth Technical Guide

Introduction

(S)-1,1,1-Trifluorooctan-2-ol is a chiral fluorinated alcohol of significant interest in the fields of medicinal chemistry, materials science, and asymmetric synthesis. The strategic incorporation of a trifluoromethyl group adjacent to a chiral secondary alcohol imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities, making it a valuable building block for novel pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for confirming the structure, assessing the purity, and understanding the electronic and steric environment of this important molecule. The following sections will detail the theoretical underpinnings, experimental considerations, and in-depth analysis of the predicted spectra, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is homogeneous and free of particulate matter.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, a spectral width appropriate for trifluoromethyl groups (e.g., around -70 to -80 ppm), acquisition time of 1-2 seconds, and a relaxation delay of 1-5 seconds.

-

An external reference standard (e.g., CFCl₃) may be used.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum.

-

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the nearby fluorine and oxygen atoms, as well as the aliphatic chain.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | ~ 3.9 - 4.1 | dq | ³J(H2-H3) ≈ 6-8 Hz, ³J(H2-F) ≈ 6-8 Hz | 1H |

| OH | Variable (broad s) | s | - | 1H |

| H3 | ~ 1.5 - 1.7 | m | - | 2H |

| H4-H7 | ~ 1.2 - 1.5 | m | - | 8H |

| H8 | ~ 0.9 | t | ³J(H8-H7) ≈ 7 Hz | 3H |

Interpretation of the ¹H NMR Spectrum:

-

H2: The proton on the chiral center (C2) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent hydroxyl group and the trifluoromethyl group. It will appear as a doublet of quartets due to coupling with the two protons on C3 and the three fluorine atoms on C1.

-

OH: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.[1] In a non-polar solvent like CDCl₃, it often appears as a broad singlet. Its position can vary significantly.[2]

-

H3: The protons on C3 are diastereotopic and will appear as a complex multiplet due to coupling with H2 and the protons on C4.

-

H4-H7: The methylene protons of the hexyl chain will overlap and appear as a broad multiplet in the typical aliphatic region.

-

H8: The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group (H7).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The carbon atoms attached to or near the electronegative fluorine and oxygen atoms will be significantly deshielded.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C1 | ~ 124 - 128 | q | ¹J(C1-F) ≈ 280-290 Hz |

| C2 | ~ 70 - 74 | q | ²J(C2-F) ≈ 30-35 Hz |

| C3 | ~ 32 - 36 | t | ³J(C3-F) ≈ 2-5 Hz |

| C4 | ~ 28 - 32 | t | - |

| C5 | ~ 24 - 28 | t | - |

| C6 | ~ 21 - 25 | t | - |

| C7 | ~ 13 - 17 | t | - |

| C8 | ~ 13 - 15 | q | - |

Interpretation of the ¹³C NMR Spectrum:

-

C1: The trifluoromethyl carbon will appear as a quartet due to the one-bond coupling to the three fluorine atoms. This large coupling constant is characteristic of CF₃ groups.[3] The chemical shift will be in the downfield region for aliphatic carbons due to the strong electron-withdrawing effect of the fluorine atoms.[4]

-

C2: The carbon of the chiral center will also appear as a quartet, but with a smaller two-bond coupling constant to the fluorine atoms. Its chemical shift is significantly downfield due to the attached hydroxyl group.

-

C3: This carbon will show a triplet due to coupling with its attached protons and may exhibit a small three-bond coupling to the fluorine atoms.

-

C4-C7: These methylene carbons of the alkyl chain will appear as triplets in the typical aliphatic region.

-

C8: The terminal methyl carbon will appear as a quartet.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (on C1) | ~ -75 to -79 | d | ³J(F-H2) ≈ 6-8 Hz |

Interpretation of the ¹⁹F NMR Spectrum:

-

The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal.

-

This signal will appear as a doublet due to the three-bond coupling with the proton on the chiral center (H2). The typical range for such a coupling is 2-15 Hz.[5]

-

The chemical shift is expected in the characteristic region for trifluoromethyl groups attached to a secondary carbon.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution can be prepared by dissolving the compound in a suitable solvent (e.g., CCl₄ or CHCl₃) and placing it in a solution cell.

-

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol |

| ~ 2960 - 2850 | Medium-Strong | C-H stretch | Aliphatic |

| ~ 1470 - 1450 | Medium | C-H bend | Aliphatic |

| ~ 1300 - 1100 | Strong | C-F stretch | Trifluoromethyl |

| ~ 1150 - 1050 | Strong | C-O stretch | Secondary Alcohol |

Interpretation of the IR Spectrum:

-